2-nitrophenyl (4-chlorophenyl)carbamate
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Overview
Description
2-nitrophenyl (4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is characterized by the presence of both nitro and chloro substituents on the phenyl rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-nitrophenyl (4-chlorophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 2-nitrophenol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C for 1-2 hours with constant stirring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-nitrophenyl (4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the nitro or chloro group by a nucleophile.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Reduction: Formation of 2-aminophenyl (4-chlorophenyl)carbamate.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-nitrophenyl (4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitrophenyl (4-chlorophenyl)carbamate involves its interaction with biological targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of metabolic pathways and cellular processes. Molecular docking studies have revealed significant binding modes with high dock scores against DNA Gyrase A, indicating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl (4-chlorophenyl)carbamate
- 2-nitrophenyl (4-bromophenyl)carbamate
- 2-nitrophenyl (4-fluorophenyl)carbamate
Uniqueness
2-nitrophenyl (4-chlorophenyl)carbamate is unique due to the presence of both nitro and chloro substituents, which impart distinct electronic and steric effects. These effects influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-nitrophenyl) N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-9-5-7-10(8-6-9)15-13(17)20-12-4-2-1-3-11(12)16(18)19/h1-8H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEJXCIJGDGCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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